

Application Notes and Protocols for UNC0379, a Selective SETD8 Inhibitor

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Compound of Interest

Compound Name: UNC0379

Cat. No.: B15583655

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Introduction

UNC0379 is a potent and selective small molecule inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A or PR-Set7).^{[1][2][3][4]} SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a critical epigenetic modification involved in the regulation of diverse cellular processes such as DNA damage response, cell cycle progression, and gene expression.^{[5][6]} Notably, SETD8 also methylates non-histone substrates, including the tumor suppressor p53 and proliferating cell nuclear antigen (PCNA), thereby influencing carcinogenesis and viral replication.^{[5][6][7]} **UNC0379** acts as a substrate-competitive inhibitor, binding to the histone H4 peptide binding pocket of SETD8, and does not compete with the cofactor S-adenosyl-L-methionine (SAM).^{[2][5][6]} Its selectivity and demonstrated activity in various cancer and fibrosis models make it a valuable tool for investigating the biological functions of SETD8 and as a potential therapeutic agent.^[1]

Mechanism of Action

UNC0379 selectively inhibits the catalytic activity of SETD8. By competing with the histone H4 peptide substrate, **UNC0379** prevents the transfer of a methyl group from SAM to lysine 20 of histone H4.^{[2][5]} This leads to a dose-dependent reduction in the levels of H4K20me1 in cells.^[1] The inhibition of SETD8 by **UNC0379** has been shown to induce apoptosis and suppress tumor growth in high-grade serous ovarian cancer (HGSOC) by activating p53 signaling.^[1]

Furthermore, **UNC0379** can induce myofibroblast de-differentiation, suggesting its therapeutic potential in fibrotic diseases.[\[1\]](#)

Data Presentation

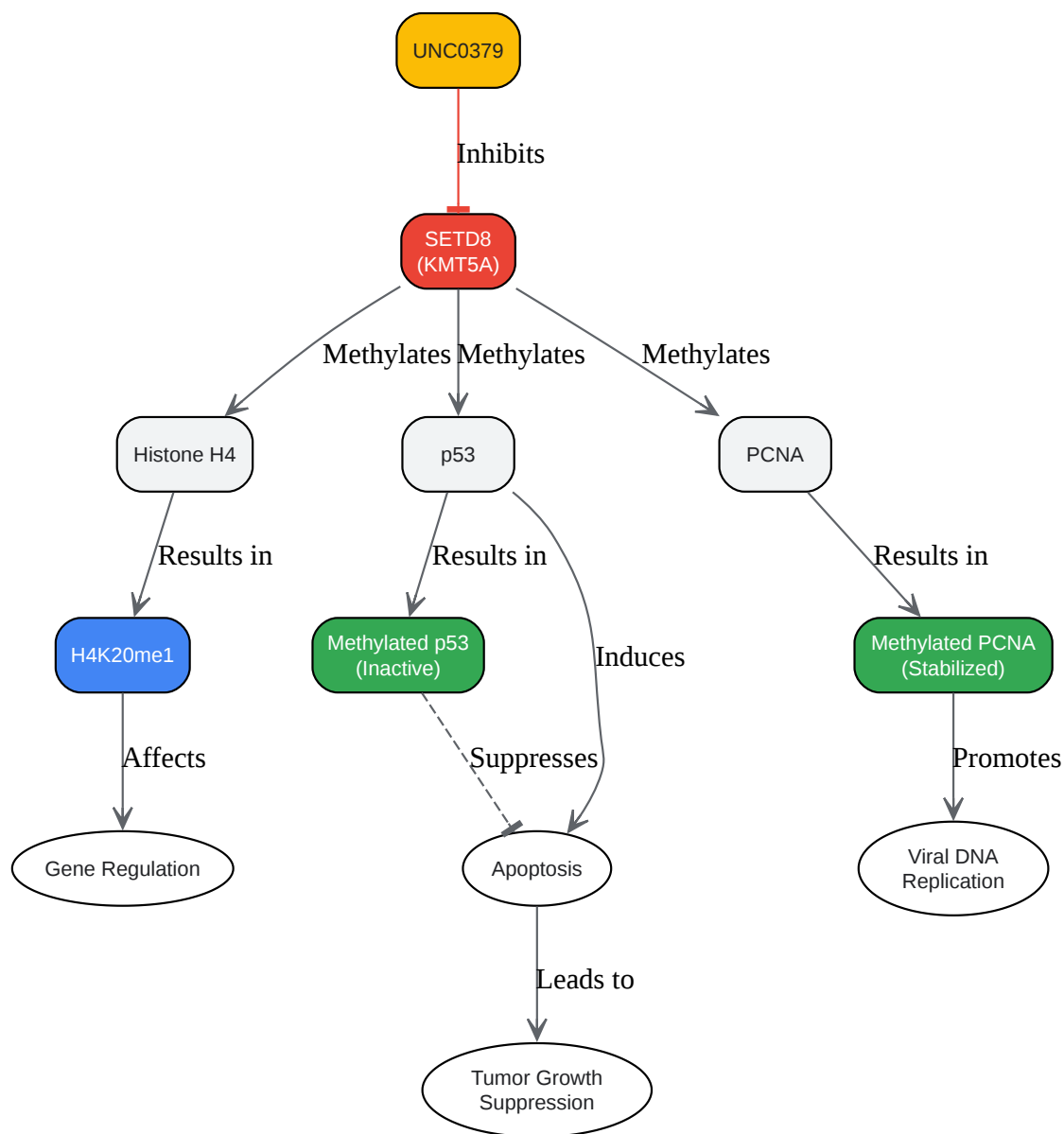
In Vitro Efficacy of **UNC0379**

Assay Type	Target/Cell Line	IC50 / KD	Notes	Reference
Enzymatic Assays				
HTRF Assay	Recombinant SETD8	~1.2 nM	Inhibition of H4 (1-21 aa) peptide methylation.	[1]
Microfluidic Capillary Electrophoresis	Cell-free SETD8	7.3 μ M	Inhibition of methylation of TW21 peptide.	[2]
Radioactive Methyl Transfer Assay	Recombinant SETD8	7.3 μ M	[8]	
Biophysical Assays				
Isothermal Titration Calorimetry (ITC)	Recombinant SETD8	18.3 \pm 3.2 μ M (KD)	[3][5]	
Surface Plasmon Resonance (SPR)	Recombinant SETD8	36.0 \pm 2.3 μ M (KD)	Fast on and off rates observed.	[5]
Fluorescence Polarization (FP)	Recombinant SETD8	37.7 \pm 7.2 μ M	Measures displacement of FITC-labeled H4 peptide.	[5]
Cell-Based Assays				
Cell Proliferation (MTT Assay)	HeLa	~5.6 μ M	72-hour treatment.	[1]
Cell Proliferation (MTT Assay)	A549	~6.2 μ M	72-hour treatment.	[1]

Cell Viability (CellTiter-Glo)	OVCAR3	~2.8 μ M	72-hour treatment.	[1]
Cell Viability (CellTiter-Glo)	SKOV3	~3.5 μ M	72-hour treatment.	[1]
Cell Viability	HGSOC cell lines	0.39 to 3.20 μ M	9-day treatment.	[3] [9]

Signaling Pathway

The diagram below illustrates the signaling pathway affected by **UNC0379** through the inhibition of SETD8.



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Caption: **UNC0379** inhibits SETD8, affecting downstream pathways.

Experimental Protocols

SETD8 Enzymatic Inhibition Assay (Microfluidic Capillary Electrophoresis)

This protocol is adapted from a method to determine the in vitro potency of **UNC0379** against SETD8.^[2]

Materials:

- Recombinant SETD8 enzyme
- TW21 peptide substrate
- S-adenosyl-L-methionine (SAM)
- **UNC0379**
- 100% DMSO
- Assay Buffer: 20 mM Tris (pH 8.0), 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20
- Endo-LysC protease solution
- 384-well polypropylene plates
- Microfluidic capillary electrophoresis reader (e.g., Caliper Life Sciences EZ reader II)

Procedure:

- Prepare a 10 mM stock solution of **UNC0379** in 100% DMSO.
- Perform a 3-fold serial dilution of the **UNC0379** stock solution in DMSO across a 10-point concentration range (e.g., from 3 mM to 0.15 μ M).
- Dilute the compound series 10-fold in 1x assay buffer.
- Transfer 2.5 μ L of the diluted compound to a 384-well assay plate.

- Prepare an enzyme/peptide mix of 50 nM SETD8 and 2 μ M TW21 peptide in 1x assay buffer. Add 20 μ L of this mix to each well containing the compound.
- Incubate the plate for 10 minutes at room temperature.
- Initiate the methylation reaction by adding 2.5 μ L of 150 μ M SAM in 1x assay buffer. For 100% inhibition controls, add 1x assay buffer without SAM.
- Allow the reaction to proceed for 120 minutes at room temperature.
- Terminate the reaction by adding 35 μ L of 0.08 ng/ μ L Endo-LysC protease solution.
- Incubate for an additional 60 minutes at room temperature.
- Read the plate on a microfluidic capillary electrophoresis reader to measure the extent of peptide methylation.
- Calculate IC₅₀ values from the dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of **UNC0379** on the proliferation of cancer cell lines.^{[1][7]}

Materials:

- HeLa or A549 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- **UNC0379**
- DMSO
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., 50% DMF, 30% SDS in water)

- Microplate reader

Procedure:

- Seed 5×10^3 cells per well in a 96-well plate and allow them to adhere for 24 hours.
- Prepare serial dilutions of **UNC0379** in complete growth medium (e.g., 0.1 to 10 μM). The final DMSO concentration should be consistent across all wells and typically below 0.1%.
- Replace the medium in the wells with the medium containing the different concentrations of **UNC0379**. Include a vehicle control (DMSO only).
- Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add 5 μL of MTT solution (5 $\mu\text{g/mL}$) to each well and incubate for 4 hours at 37°C.
- Add 100 μL of solubilization buffer to each well and incubate for 4 hours at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Normalize the results to the vehicle control and calculate the IC₅₀ values.

Western Blot for H4K20me1 Inhibition

This protocol allows for the cellular target engagement of **UNC0379** by measuring the levels of H4K20 monomethylation.^{[1][9]}

Materials:

- HeLa or other suitable cells
- 6-well cell culture plates
- **UNC0379**
- DMSO
- RIPA buffer with protease and phosphatase inhibitors

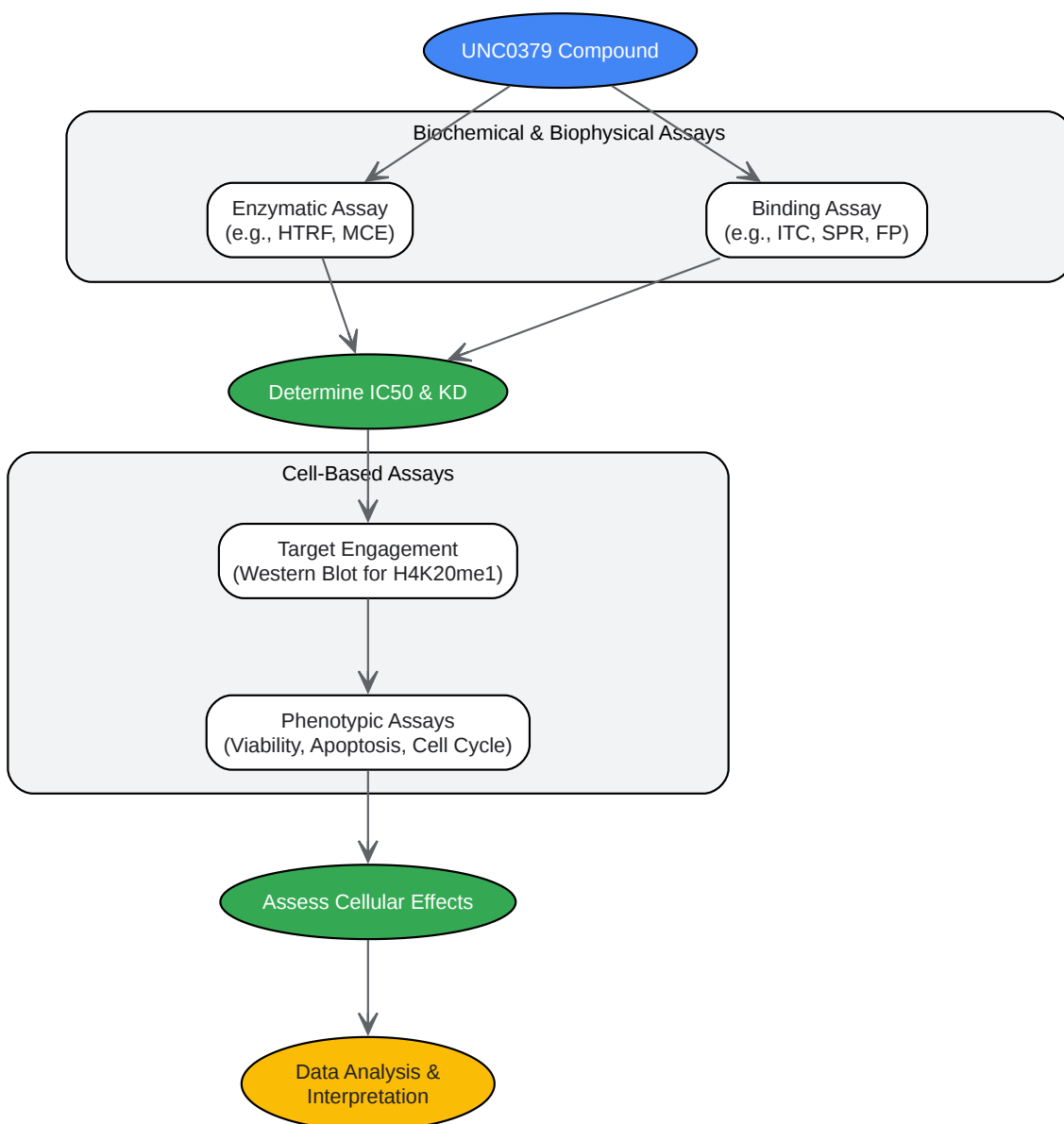
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-H4K20me1, anti-total Histone H4 (as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed 2×10^5 cells per well in a 6-well plate and allow them to adhere for 24 hours.
- Treat the cells with various concentrations of **UNC0379** (e.g., 0.1 to 10 μ M) or DMSO (vehicle control) for 24 hours.
- Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-H4K20me1 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total Histone H4 antibody to confirm equal loading.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating **UNC0379** in vitro.

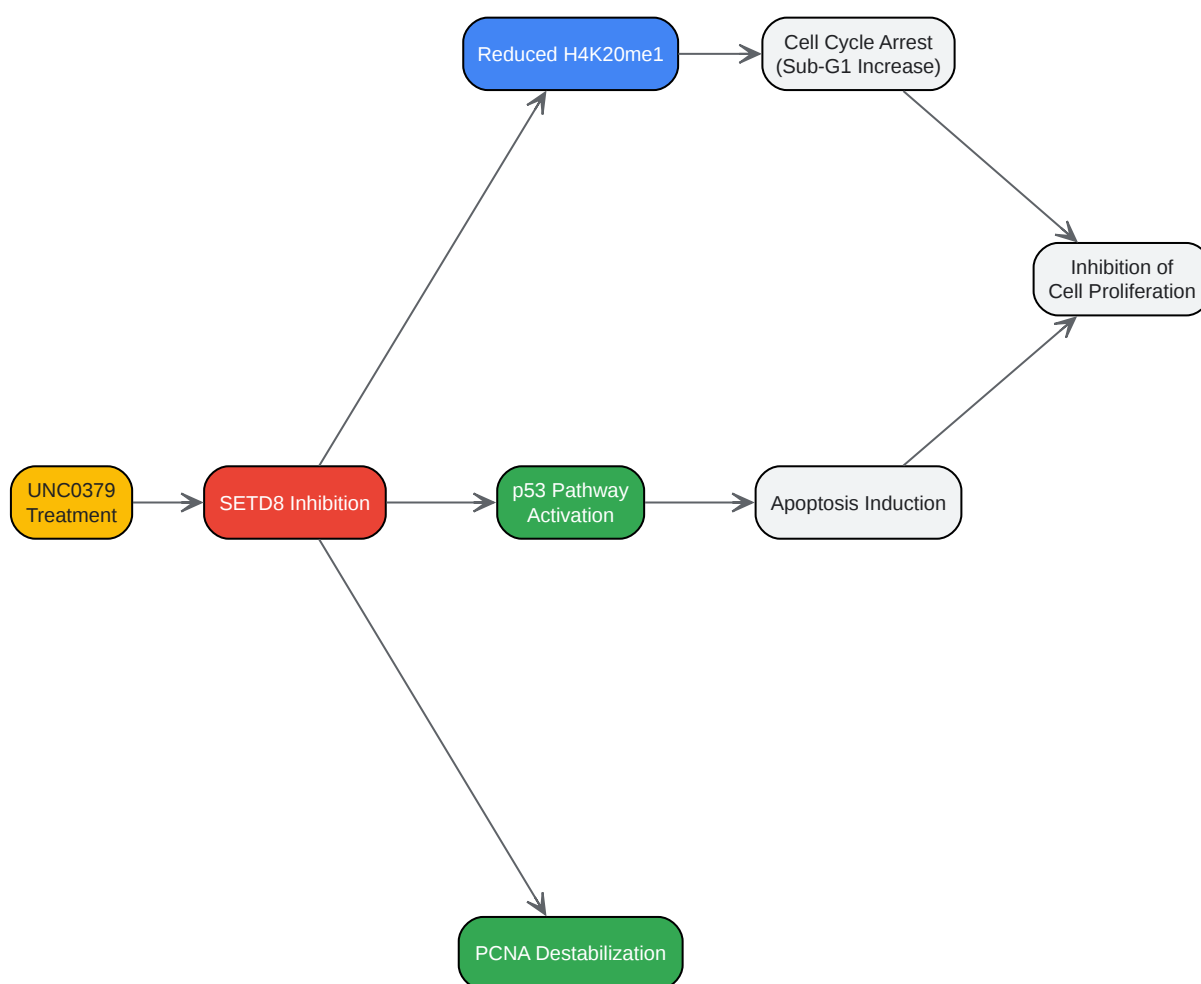


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Caption: A general workflow for the in vitro characterization of **UNC0379**.

Logical Relationships of UNC0379's Effects

This diagram illustrates the cause-and-effect relationships of **UNC0379**'s action in a cellular context.



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Caption: Logical flow of **UNC0379**'s molecular and cellular effects.

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